1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
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Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-6-2-5-12-8-4-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKTWFHYVYTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal conditions for synthesizing 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?
The synthesis of this compound typically involves multi-step reactions, including cyclization of pyrimidine precursors and functional group modifications. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thioether formation .
- Temperature control : Reactions are often conducted at 70–80°C under nitrogen to prevent oxidation and ensure regioselectivity .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps .
- Purification : Column chromatography or crystallization is used to isolate the product with >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for the thioxo group (~δ 160-170 ppm in ¹³C NMR) .
- HRMS : Validates molecular formula accuracy, particularly for distinguishing isomers .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
Q. How does pH affect the stability of this compound during storage?
- Acidic conditions : Protonation of the thioxo group may lead to hydrolysis, reducing stability .
- Neutral/basic conditions : The compound is more stable, but prolonged exposure to light can cause photodegradation. Storage in amber vials at –20°C is recommended .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Cell viability assays : Use MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines (e.g., IC50 determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thioether moiety for target binding .
Q. What are common side reactions during synthesis, and how can they be minimized?
- Oxidation of thioether : Prevented by conducting reactions under inert atmospheres (N₂/Ar) .
- Ring-opening of cyclopentane : Controlled by avoiding excessive heating (>100°C) during cyclization .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate interactions with targets like NF-κB or COX-2 using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .
Q. How can regioselectivity be controlled during post-synthetic modifications (e.g., introducing nitro groups)?
- Directing groups : The hydroxypropyl side chain can act as a directing group for electrophilic aromatic substitution at specific positions .
- Protecting groups : Temporarily protect the thioxo group with benzyl chloride to prevent undesired side reactions .
Q. What strategies optimize bioavailability in preclinical studies?
- Lipophilicity adjustment : Introduce fluorine atoms or methyl groups to enhance membrane permeability (logP target: 2–3) .
- Prodrug design : Convert the hydroxypropyl group to an ester for improved absorption, with enzymatic cleavage in vivo .
Q. How does the compound inhibit specific enzymes (e.g., kinases), and what kinetic data validate this?
- Mechanistic studies : Use stopped-flow kinetics to measure inhibition constants (Ki) and determine competitive/non-competitive binding .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG) and entropy/enthalpy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
